4-(But-3-en-1-yl)piperidine-4-carboxylic acid
Beschreibung
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
4-but-3-enylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-2-3-4-10(9(12)13)5-7-11-8-6-10/h2,11H,1,3-8H2,(H,12,13) |
InChI-Schlüssel |
MLMHWEPBSJKODC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC1(CCNCC1)C(=O)O |
Herkunft des Produkts |
United States |
An In-Depth Technical Guide to 4-(3-butenyl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Potential Applications
Disclaimer: As of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for 4-(3-butenyl)piperidine-4-carboxylic acid has not been readily identified in public databases. This suggests that the compound may be novel or not widely commercialized. The following guide is therefore a prospective analysis based on established principles of organic chemistry and data from structurally analogous compounds.
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable building block for targeting a wide array of biological receptors.[1] This guide focuses on a specific, potentially novel derivative: 4-(3-butenyl)piperidine-4-carboxylic acid. The introduction of an alkenyl chain at the C4 position of the piperidine-4-carboxylic acid core offers a unique opportunity for further chemical modification (e.g., through olefin metathesis, hydrogenation, or oxidation), making it a versatile intermediate for the synthesis of complex molecules in drug discovery programs.
This document provides a comprehensive technical overview, including a proposed synthetic pathway, detailed experimental protocols, predicted physicochemical properties, and a discussion of potential applications for researchers and professionals in drug development.
Proposed Synthesis of 4-(3-butenyl)piperidine-4-carboxylic acid
The synthesis of 4-(3-butenyl)piperidine-4-carboxylic acid can be logically approached from commercially available starting materials such as piperidine-4-carboxylic acid or its N-protected derivatives. A key strategic consideration is the C-alkylation at the 4-position, which necessitates the activation of this position. A plausible and efficient synthetic route is outlined below, starting from N-Boc-piperidine-4-carboxylic acid methyl ester.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 4-(3-butenyl)piperidine-4-carboxylic acid.
Detailed Experimental Protocol
This protocol is a hypothetical procedure based on standard organic synthesis methodologies for C-alkylation of esters and subsequent deprotection.[3]
Step 1: Synthesis of N-Boc-4-(3-butenyl)piperidine-4-carboxylic acid methyl ester
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C to generate lithium diisopropylamide (LDA) in situ. Stir for 30 minutes.
-
Deprotonation: To the freshly prepared LDA solution, add a solution of N-Boc-piperidine-4-carboxylic acid methyl ester in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours to ensure complete enolate formation. The choice of the methyl ester is strategic for ease of subsequent hydrolysis.
-
Alkylation: Add 4-bromo-1-butene to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight. The use of an alkyl halide is a standard method for C-alkylation of enolates.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of the Methyl Ester
-
Reaction Setup: Dissolve the purified N-Boc-4-(3-butenyl)piperidine-4-carboxylic acid methyl ester in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) to the solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate. Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer and concentrate to yield N-Boc-4-(3-butenyl)piperidine-4-carboxylic acid.
Step 3: Deprotection of the Boc Group
-
Reaction: Dissolve the N-Boc protected acid in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Completion and Isolation: Stir the reaction at room temperature for a few hours. The progress can be monitored by the evolution of gas (isobutylene). Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The final product, 4-(3-butenyl)piperidine-4-carboxylic acid, will likely be obtained as a salt (e.g., trifluoroacetate or hydrochloride), which can be used as is or neutralized if required.
Physicochemical Properties and Characterization
The expected physicochemical properties of 4-(3-butenyl)piperidine-4-carboxylic acid are summarized below. These are predictive values based on the properties of related compounds like piperidine-4-carboxylic acid (isonipecotic acid).[4]
| Property | Predicted Value/Characteristic | Method of Determination |
| Molecular Formula | C₁₀H₁₇NO₂ | Mass Spectrometry |
| Molecular Weight | 183.25 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| pKa | ~4-5 (carboxylic acid), ~10-11 (piperidine nitrogen) | Potentiometric Titration |
| LogP | 1.5 - 2.5 | Calculated or Shake-Flask Method |
| Solubility | Likely soluble in polar organic solvents and aqueous acids | Solubility Assays |
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the butenyl group (vinylic protons around 5-6 ppm and allylic protons), as well as signals for the piperidine ring protons.
-
¹³C NMR: The spectrum should display signals for the carboxylic acid carbon (~175-180 ppm), the quaternary carbon at the 4-position, the carbons of the butenyl chain, and the piperidine ring carbons.[5]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid (O-H and C=O stretches) and the C=C bond of the alkenyl group.
Potential Applications in Drug Discovery and Research
The unique structure of 4-(3-butenyl)piperidine-4-carboxylic acid makes it an attractive building block for various applications in medicinal chemistry.
Diagram of Potential Derivatizations
Caption: Potential sites for further chemical modification of the core molecule.
-
Scaffold for Novel Therapeutics: The piperidine core is present in drugs targeting the central nervous system, cardiovascular diseases, and cancer.[1] This novel derivative can be used to synthesize libraries of compounds for screening against various biological targets.
-
Probes for Chemical Biology: The terminal double bond can be functionalized with reporter tags such as fluorophores or biotin, enabling its use as a chemical probe to study biological systems.
-
Constrained Peptide Mimetics: As a cyclic, disubstituted amino acid, it can be incorporated into peptides to induce specific conformations and enhance metabolic stability.
-
Precursor for Complex Natural Product Synthesis: The multiple functional groups provide handles for elaborate synthetic transformations required in the total synthesis of complex natural products.
Conclusion
While 4-(3-butenyl)piperidine-4-carboxylic acid may not be a commercially available compound with an assigned CAS number, its synthesis is feasible through established organic chemistry reactions. Its unique combination of a piperidine scaffold, a carboxylic acid, and a reactive alkenyl chain makes it a highly promising and versatile building block for medicinal chemistry and drug discovery. The synthetic route and characterization methods outlined in this guide provide a solid foundation for researchers to synthesize and explore the potential of this novel molecule.
References
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Alkylation Strategy on piperidine-4 carboxylate. ResearchGate. Available at: [Link]
-
The Chemistry of Boc-Piperidine-4-carboxylic Acid: A Versatile Building Block. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
-
[
-
Isonipecotic acid. Wikipedia. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. Available at: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate. Available at: [Link]
-
Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. Available at: [Link]
- Process for Preparation of Piperidine Carboxylic Acid. Google Patents.
-
4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. ACS Publications. Available at: [Link]
Sources
Advanced Technical Guide: Non-Proteinogenic Amino Acids with Terminal Alkene Side Chains
This guide serves as an advanced technical resource for the design, synthesis, and application of non-proteinogenic amino acids (NPAAs) bearing terminal alkene side chains. It is structured to support researchers in chemical biology and peptide therapeutics.
Introduction: The Olefinic Toolkit
Terminal alkene amino acids represent a versatile class of non-proteinogenic building blocks characterized by a side chain terminating in a vinyl group (
Their utility is bifurcated into two primary domains:
-
Structural Constraint (Peptide Stapling): Utilizing Ring-Closing Metathesis (RCM) to covalently lock peptides into bioactive
-helical conformations. -
Bioorthogonal Ligation: Serving as handles for photo-induced thiol-ene click chemistry or inverse electron-demand Diels-Alder (iEDDA) reactions (albeit with distinct kinetic profiles compared to strained alkenes).
Structural Diversity and Nomenclature
The efficacy of these amino acids depends heavily on side-chain length and stereochemistry at the
Key Terminal Alkene Amino Acids
| Common Name | Abbreviation | Structure Description | Primary Application |
| L-Allylglycine | Hag / Agl | Glycine with allyl side chain | RCM, Thiol-ene labeling |
| L-Vinylglycine | Vyg | Glycine with vinyl side chain | Mechanism-based enzyme inhibition |
| (S)-4-Pentenylalanine | i, i+4 Stapling (Helix stabilization) | ||
| (R)-4-Pentenylalanine | Stapling (less common geometry) | ||
| (R)-7-Octenylalanine | i, i+7 Stapling (Helix stabilization) | ||
| (S)-7-Octenylalanine | Stapling (less common geometry) | ||
| Pwl / PenK | Lysine with pentenoyl amide | Genetic Code Expansion (GCE) |
Technical Note: The
-methyl group inand is critical for helix nucleation. It restricts the backbone dihedral angles ( ) to regions favorable for -helix formation (the Thorpe-Ingold effect), pre-organizing the peptide for stapling.
Synthesis and Acquisition
While simple variants like Fmoc-Allylglycine are commercially ubiquitous, the specialized "stapling" amino acids (
Asymmetric Synthesis via Ni(II) Schiff Base Complex
The industry-standard route utilizes the Belokon method, employing a chiral auxiliary.
-
Auxiliary Formation: Condensation of (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone] with Glycine or Alanine in the presence of Ni(II) ions forms a planar, chiral Ni(II)-complex.
-
Asymmetric Alkylation:
-
The complex is treated with a base (KOH or NaH) and an electrophile (e.g., 5-bromo-1-pentene for
). -
Stereocontrol: The bulky chiral auxiliary blocks one face of the enolate, forcing the alkyl halide to approach from the opposite side. This yields the (S)-quaternary center for alanine derivatives.
-
Note: To obtain the (R)-isomer (e.g.,
), one typically uses the (R)-BPB auxiliary or manipulates the order of alkylation (methyl vs. alkenyl).
-
-
Hydrolysis: Acidic hydrolysis releases the free amino acid and recycles the chiral auxiliary.
-
Protection: Standard Fmoc-protection (
) yields the SPPS-ready building block.
Application I: Peptide Stapling (Ring-Closing Metathesis)
The most transformative application of terminal alkene NPAAs is the synthesis of "Stapled Peptides." By incorporating two alkene-bearing residues at specific intervals and treating them with a Grubbs catalyst, a hydrocarbon brace is formed.[1]
Design Rules
-
i, i+4 Staple: Spans one helical turn. Uses
at position and at position . -
i, i+7 Staple: Spans two helical turns. Uses
at position and at position .-
Why
? The longer side chain and inverted stereochemistry are required to bridge the larger gap without distorting the helix geometry.
-
Experimental Protocol: On-Resin Ring-Closing Metathesis (RCM)
Reagents:
-
Catalyst: Grubbs I (cheaper, robust) or Grubbs II (faster, more active).
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point if heating is needed).
-
Environment: Strictly anhydrous and oxygen-free (Degassed solvents).
Step-by-Step Methodology:
-
Peptide Assembly: Synthesize the full peptide on Rink Amide resin using standard Fmoc-SPPS. Do not cleave the N-terminal Fmoc group yet (keeps the N-terminus protected during RCM).
-
Equilibration: Wash resin
with dry, degassed DCE. -
Catalyst Addition: Dissolve Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride (Grubbs I) in degassed DCE to a concentration of ~10 mM. Add to resin (approx. 20 mol% relative to peptide).[2]
-
Reaction: Agitate under
atmosphere for 2 hours at room temperature.-
Optimization: For difficult sequences, heat to 40°C or use microwave irradiation (50°C, 15 min).
-
-
Refresh: Drain and repeat Step 3 & 4 with fresh catalyst solution to ensure completion.
-
Washing: Wash resin
with DCE, then with DCM.-
Metal Scavenging (Optional but recommended): Wash with a solution of DMSO or imidazole in DMF to coordinate and remove residual Ruthenium.
-
-
Cleavage: Proceed with N-terminal Fmoc deprotection and standard TFA cleavage.
Diagram: RCM Workflow
Caption: Workflow for on-resin Ring-Closing Metathesis (RCM) to generate hydrocarbon-stapled peptides.
Application II: Genetic Code Expansion (GCE)
Incorporating terminal alkenes into proteins in vivo allows for site-specific modification of large proteins that cannot be synthesized chemically.
The Pyrrolysine System
The Pyrrolysine tRNA synthetase (PylRS) and its cognate tRNA (
Target Amino Acid:
Experimental Workflow for GCE
-
Plasmid Design:
-
Plasmid A: Contains the gene of interest (POI) with an amber stop codon (TAG) at the desired site.
-
Plasmid B: Encodes the evolved PylRS and
.
-
-
Expression: Transform E. coli (e.g., BL21) with both plasmids.
-
Induction: Grow cells to
. Add the non-canonical amino acid (e.g., 1 mM -4-pentenoyl-lysine) to the media. Induce protein expression (IPTG/Arabinose). -
Harvest: The machinery suppresses the TAG codon, inserting the alkene-lysine.
-
Labeling: The purified protein now displays a terminal alkene for downstream conjugation.
Diagram: Genetic Incorporation Cycle
Caption: Genetic incorporation of alkene-bearing amino acids via the PylRS/tRNA orthogonal pair.
Bioorthogonal Reactivity Profiles
It is critical to distinguish the reactivity of terminal alkenes from strained alkenes (like Trans-Cyclooctene, TCO).
Reaction Kinetics Comparison
Terminal alkenes are significantly slower in iEDDA reactions compared to strained rings due to the lack of ring strain release. However, they are highly effective for radical-mediated thiol-ene clicking.
| Reaction Type | Reactant Pair | Rate Constant ( | Conditions | Notes |
| iEDDA | Terminal Alkene + Tetrazine | Aqueous/Physiological | Very slow. Requires high concentrations or long times. | |
| iEDDA | TCO + Tetrazine | Aqueous/Physiological | Gold Standard for speed. | |
| Thiol-Ene | Terminal Alkene + Thiol | Fast (Radical) | UV Light (365 nm) | "Photo-click". Spatiotemporal control. |
| Metathesis | Terminal Alkene + Grubbs | N/A (Catalytic) | Organic/Surface | Not bioorthogonal in vivo (toxicity). |
Strategic Insight:
-
Use Terminal Alkenes (AllylGly, PentenylAla) for: Peptide stapling (RCM), photo-patterning hydrogels (thiol-ene), or metabolic labeling where the small size of the alkene is less perturbing than a bulky TCO group, provided you can use harsh labeling conditions or long incubation.
-
Use Strained Alkenes (TCO-Lysine) for: Rapid in vivo imaging or pulse-chase experiments where speed is paramount.
References
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link
-
Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society. Link
-
Wan, W., et al. (2010). Genetic encoding of an alkene-containing amino acid for labeling proteins in vivo. Journal of the American Chemical Society. Link
-
Kim, C. H., et al. (2012). Metabolic labeling of proteins with zinc-finger nuclease-mediated genetic code expansion. Nature Methods. Link
-
Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. Link
Sources
Synthesis of 4-(But-3-en-1-yl)piperidine-4-carboxylic acid from Ethyl Isonipecotate: A Detailed Guide
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive, three-step synthetic protocol for the preparation of 4-(but-3-en-1-yl)piperidine-4-carboxylic acid, a valuable Cα,Cα-disubstituted amino acid analog, starting from the commercially available ethyl isonipecotate. The synthetic strategy hinges on a robust sequence involving N-protection of the piperidine ring, followed by a highly regioselective α-alkylation of the ester, and concluding with a one-pot deprotection and saponification. This guide is designed for researchers in medicinal chemistry and drug development, offering detailed experimental procedures, mechanistic insights, and practical advice to ensure successful synthesis.
Introduction and Synthetic Strategy
Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The synthesis of C4-substituted piperidines, particularly those with functionality at the quaternary carbon, provides access to novel chemical space for drug discovery. The target molecule, 4-(but-3-en-1-yl)piperidine-4-carboxylic acid, incorporates a versatile terminal alkene, suitable for further elaboration via methods such as cross-metathesis, hydroboration-oxidation, or click chemistry.
The synthetic approach detailed herein begins with ethyl isonipecotate (also known as ethyl 4-piperidinecarboxylate).[2] A direct α-alkylation is not feasible due to the nucleophilic nature of the secondary amine on the piperidine ring, which would lead to competitive N-alkylation.[3] To circumvent this, our strategy employs a three-step sequence:
-
N-Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability under the strongly basic conditions required for the subsequent step and its facile removal under acidic conditions.[4]
-
α-Alkylation: The crucial carbon-carbon bond is formed via enolate chemistry. The α-proton of the N-Boc protected ester is abstracted by the strong, non-nucleophilic base Lithium Diisopropylamide (LDA) at low temperature to form a kinetic enolate. This enolate then acts as a nucleophile in an SN2 reaction with 4-bromobut-1-ene.[5][6]
-
Hydrolysis and Deprotection: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid and the simultaneous removal of the Boc protecting group. This is efficiently accomplished in a single step by heating in a strong aqueous acid.
This well-established sequence ensures high regioselectivity and provides a reliable route to the desired product.
Overall Synthetic Workflow
The complete synthesis is outlined below. The process is designed to be completed over 2-3 days.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for the Incorporation of Sterically Hindered Amino Acids into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of sterically hindered amino acids, such as Cα-tetrasubstituted and N-alkylated residues, into peptide sequences is a powerful strategy for modulating the conformational properties, proteolytic stability, and biological activity of peptides.[1][2][3] These modifications can enforce specific secondary structures, such as β-turns or helices, and enhance resistance to enzymatic degradation, making them highly valuable in drug design and development.[2][4] However, the bulky nature of these amino acids presents significant challenges to standard peptide synthesis protocols, often leading to slow and incomplete coupling reactions.[1] This guide provides an in-depth overview of the challenges associated with the synthesis of sterically hindered peptides and offers detailed protocols and strategies to overcome these obstacles, ensuring successful incorporation and high-purity final products.
The Challenge of Steric Hindrance in Peptide Synthesis
The primary difficulty in incorporating sterically hindered amino acids lies in the reduced reactivity of both the incoming amino acid's carboxyl group and the N-terminus of the growing peptide chain. This steric clash impedes the formation of the transition state required for amide bond formation, leading to significantly slower reaction kinetics and often incomplete couplings.
Key challenges include:
-
Low Coupling Yields: Standard coupling reagents may fail to achieve complete acylation, resulting in deletion sequences.
-
Racemization: Harsh or prolonged reaction conditions required to drive the coupling can increase the risk of epimerization, particularly when activating the carboxyl group of the hindered amino acid.[5][6][7]
-
Aggregation: Peptides containing sterically demanding residues can be prone to aggregation on the solid support, further hindering reagent accessibility.[8]
-
Side Reactions: Inefficient coupling can lead to undesired side reactions, such as the formation of N-acylureas when using carbodiimides.[9]
To address these challenges, a combination of optimized coupling reagents, specialized protocols, and careful selection of reaction conditions is essential.
Strategic Selection of Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids. While traditional reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used, they often prove insufficient for these demanding couplings.[10] More potent activating agents are required to overcome the steric barrier.
High-Efficiency Coupling Reagents
A variety of highly efficient coupling reagents have been developed to facilitate the formation of sterically hindered peptide bonds. These reagents typically form highly reactive intermediates that can acylate even poorly nucleophilic amines.
| Coupling Reagent | Full Name | Key Features & Applications |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for hindered couplings.[5] Minimizes racemization. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A popular and effective coupling reagent with good solubility of byproducts.[5] |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Similar in reactivity to HBTU, with a different counter-ion.[5] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent known for its high reactivity and reduced risk of side reactions. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Particularly effective for coupling N-methyl amino acids and for cyclization reactions.[10][11] |
| COMU | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate | A newer generation reagent with efficiency comparable to HATU but with safer, non-explosive byproducts.[5][6] |
| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate | Generates amino acid fluorides in situ, which are highly reactive and effective for coupling α,α-disubstituted amino acids like Aib.[5] |
The Role of Additives
Additives are crucial for both accelerating the coupling reaction and suppressing racemization. They function by forming an active ester intermediate that is more reactive than the initial activated species.
-
HOBt (1-Hydroxybenzotriazole): A classic additive used with carbodiimides to minimize racemization.[10]
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt in preventing racemization and accelerating coupling rates, especially in difficult couplings.[11]
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt and HOAt with excellent performance in reducing racemization.
Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the preferred method for constructing peptides containing sterically hindered residues due to the ability to use excess reagents to drive reactions to completion and the simplified purification process.[7][9][12]
General SPPS Workflow for Hindered Amino Acids
The following diagram illustrates the key steps in an Fmoc-based solid-phase synthesis cycle for incorporating a sterically hindered amino acid.
Caption: General Fmoc-SPPS cycle for incorporating sterically hindered amino acids.
Detailed Protocol for a Difficult Coupling (e.g., Aib)
This protocol outlines the steps for coupling a Cα-tetrasubstituted amino acid, such as α-aminoisobutyric acid (Aib), using HATU.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Aib-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Acetic Anhydride
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn dark blue.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Aib-OH (4 equivalents relative to resin substitution), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the activation mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time may be extended, or the temperature may be increased (e.g., to 50°C) with caution.
-
-
Monitoring the Coupling:
-
After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (colorless or yellowish beads) indicates a complete reaction.
-
-
Double Coupling and Capping (if necessary):
-
If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step with a freshly prepared activation mixture (double coupling).
-
If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted N-termini to prevent the formation of deletion peptides. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% v/v each) for 30 minutes.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Proceed to the next cycle.
Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.[9]
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger for cations)
-
Water (scavenger)
-
1,2-Ethanedithiol (EDT) (scavenger for certain protecting groups)
Standard Cleavage Cocktail (Reagent R):
-
TFA: 90%
-
TIS: 5%
-
Water: 5%
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Verification and Analysis
Thorough analytical characterization is essential to confirm the successful incorporation of the sterically hindered amino acid and to assess the purity of the final peptide.
| Analytical Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide. | The observed mass should match the calculated mass of the desired peptide sequence.[13] |
| Tandem MS (MS/MS) | To verify the amino acid sequence. | Fragmentation analysis should confirm the presence and position of the hindered amino acid within the peptide backbone.[14] |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the peptide. | A major peak corresponding to the target peptide should be observed, with minimal impurity peaks. |
| Amino Acid Analysis (AAA) | To confirm the amino acid composition. | The relative ratios of the amino acids should match the theoretical composition.[13] |
| Nuclear Magnetic Resonance (NMR) | To determine the three-dimensional structure. | Can provide detailed information on the conformational constraints imposed by the hindered residue.[13] |
Solution-Phase Synthesis Considerations
While SPPS is generally preferred, solution-phase synthesis can be advantageous for specific applications, such as the synthesis of very short peptides or when large quantities are required.[7][12] In solution, the challenges of steric hindrance are amplified due to the bimolecular nature of the reaction without the pseudo-dilution effect of the resin. Key strategies for solution-phase synthesis include:
-
Use of highly soluble protecting groups.
-
Careful selection of solvents to maintain solubility of the growing peptide chain.
-
Segment condensation strategies, where pre-synthesized peptide fragments are coupled together. [7]
Recent advancements have also explored novel methodologies, such as electrochemical peptide synthesis, which show promise for forming highly sterically hindered peptide bonds with reduced waste.[15][16]
Impact on Peptide Structure and Function
The incorporation of sterically hindered amino acids has a profound impact on the resulting peptide's properties:
-
Conformational Rigidity: The restricted bond rotations around the α-carbon of Cα-tetrasubstituted amino acids induce a high degree of conformational constraint, forcing the peptide backbone to adopt specific secondary structures.[2] This is a key strategy in peptidomimetic design.
-
Proteolytic Stability: The bulky side chains can shield the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's half-life in biological systems.[4]
-
Modulation of Biological Activity: By locking the peptide into a bioactive conformation, the affinity for its target receptor or enzyme can be enhanced. Conversely, steric bulk can also be used to disrupt protein-protein interactions.[4][17]
The following diagram illustrates how a sterically hindered amino acid can induce a turn-like conformation in a peptide chain.
Caption: Comparison of a flexible peptide chain versus one conformationally constrained by a hindered residue (Aib).
Conclusion
The synthesis of peptides containing sterically hindered amino acids is a challenging yet rewarding endeavor. By understanding the underlying principles of steric hindrance and employing advanced coupling reagents, optimized protocols, and rigorous analytical techniques, researchers can successfully incorporate these valuable building blocks into peptide sequences. The resulting conformationally constrained and proteolytically stable peptides are powerful tools for advancing drug discovery and the development of novel therapeutics.
References
- Synthesis of Peptides Based on ca. Tetrasubstituted a·Amino Acids I. (n.d.).
- Highly Sterically Hindered Peptide Bond Formation - Thieme Gruppe. (n.d.).
- Coupling Reagents - Aapptec Peptides. (n.d.).
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(18), 7334–7343. [Link]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (n.d.).
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. (2024, April 29).
- Synthesis of new Cα-tetrasubstituted α-amino acids - PMC - NIH. (2009, February 18).
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.).
- Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis - Sigma-Aldrich. (n.d.).
- Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - NIH. (n.d.).
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]
- Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids | Organic Letters - ACS Publications. (2026, February 5).
- Overview of Custom Peptide Synthesis. (n.d.).
- Synthesis of Peptides. (n.d.).
- FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability - YouTube. (2025, November 27).
- Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - ResearchGate. (n.d.).
- Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC. (2025, February 8).
- Planning a Peptide Synthesis | AAPPTec. (n.d.).
- Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids - PubMed. (2026, February 5).
Sources
- 1. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Synthesis of new Cα-tetrasubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. peptide.com [peptide.com]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
- 10. peptide.com [peptide.com]
- 11. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [sigmaaldrich.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. m.youtube.com [m.youtube.com]
- 14. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Improving coupling efficiency of alpha,alpha-disubstituted amino acids
Technical Support Center: Coupling -Disubstituted Amino Acids (e.g., Aib)
Executive Summary: The Steric Challenge
Coupling
The Consequence: Standard carbodiimide chemistries (DIC/HOBt) often fail, leading to deletion sequences (missing residues) and truncated peptides.[1] To succeed, you must shift from "standard" protocols to high-energy activation strategies.
Part 1: Reagent Selection & Chemistry (FAQs)
Q1: My standard DIC/Oxyma protocol is stalling on an Aib-Aib coupling. What is the immediate upgrade?
Recommendation: Switch to COMU or HATU .
-
The Science: Carbodiimides (DIC) generate O-acylisoureas, which are moderately reactive. For hindered systems, you need a faster leaving group.
-
HATU: Generates an -OAt active ester . The nitrogen in the pyridine ring of the HOAt moiety provides "anchimeric assistance" (neighboring group participation), stabilizing the transition state and accelerating the amine's attack.
-
COMU: A newer generation reagent based on Oxyma . It often outperforms HATU in Aib-Aib couplings because the morpholino group functions as an internal base/proton acceptor, and the Oxyma leaving group is less sterically demanding than the benzotriazole of HATU.
-
-
Safety Note: COMU is less explosive than benzotriazole-based reagents (HATU/HBTU) and produces water-soluble byproducts, simplifying cleavage.[2]
Q2: I tried HATU and still see incomplete coupling. Is there a "Nuclear Option"?
Recommendation: Yes. Switch to Acid Fluorides generated via TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Why it works: All ester-based activations (OBt, OAt, Oxyma) involve a bulky leaving group. When coupling two Aib residues, the steric bulk of the leaving group clashes with the steric bulk of the nucleophile.
-
The Acid Fluoride Advantage: The leaving group is a single Fluorine atom —the smallest possible leaving group. This minimizes the transition state volume, allowing the electrophile to penetrate the steric shield of the incoming amine.
Q3: Does temperature actually help, or does it just cause side reactions?
Answer: For Aib, heat is essential and generally safe.
-
Thermodynamics: Aib is achiral at the
-carbon; therefore, racemization is impossible for the Aib residue itself. You can aggressively heat Aib couplings (up to 75°C or 90°C) without fearing epimerization of the active residue. -
Caveat: Be careful if coupling a chiral amino acid onto an N-terminal Aib. The activation of the chiral residue requires standard temperature control (max 50°C) to prevent loss of stereochemistry at the chiral center.
Part 2: Comparative Data & Decision Matrix
Reagent Performance Table: Aib-Aib Coupling
| Reagent Class | Specific Reagent | Coupling Efficiency | Steric Tolerance | Recommended Condition |
| Carbodiimide | DIC/Oxyma | Low to Medium | Low | Standard sequence only. |
| Uronium (Benzotriazole) | HBTU / HCTU | Medium | Medium | Simple Aib insertions. |
| Uronium (Aza-benzotriazole) | HATU | High | High | Standard for difficult regions. |
| Uronium (Oxyma-based) | COMU | Very High | Very High | Preferred over HATU (safer). |
| Acid Fluoride | TFFH | Extreme | Extreme | Use when HATU/COMU fail. |
Part 3: Visualizing the Optimization Workflow
The following diagram outlines the logical decision path for troubleshooting difficult couplings.
Caption: Decision tree for optimizing hindered amino acid couplings, moving from high-efficiency uronium salts to acid fluorides and solvent engineering.
Part 4: Validated Experimental Protocols
Protocol A: High-Efficiency COMU/HATU Coupling
Best for: Routine Aib couplings and moderately hindered sequences.
-
Preparation: Dissolve Fmoc-Aib-OH (5.0 eq relative to resin) and COMU (5.0 eq) in minimal DMF (0.2 M concentration).
-
Activation: Add DIPEA (10.0 eq).
-
Critical: The solution should turn yellow/orange immediately.
-
Timing: Add to resin within 30 seconds of mixing. Uronium reagents degrade quickly if left activated without the amine.
-
-
Reaction:
-
Microwave: 75°C for 5 minutes (Power: 25-30W).
-
Manual/Room Temp: 60 minutes with vigorous shaking.
-
-
Double Couple: Drain and repeat steps 1-3.
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).
Protocol B: The TFFH Acid Fluoride Method
Best for: Aib-Aib, N-Me-Aib, and "Impossible" couplings.
-
Activation (In-Situ):
-
Dissolve Fmoc-Aib-OH (5.0 eq) in dry DCM or DMF.
-
Add TFFH (5.0 eq).
-
Add DIPEA (10.0 eq).
-
Wait: Allow to react for 15–20 minutes before adding to the resin. This pre-activation time is required to convert the carboxylic acid to the acid fluoride.
-
-
Coupling:
-
Wash: Wash extensively with DCM to remove tetramethylurea byproducts.
Part 5: Troubleshooting & FAQs
Q: I am seeing a "deletion sequence" where the Aib is missing entirely.
-
Cause: The coupling failed completely, and the capping step (if used) truncated the chain.
-
Fix: Implement Double Coupling (Protocol A). If using an automated synthesizer, program a "double couple" cycle specifically for the Aib residue.
Q: The coupling works, but the subsequent Fmoc deprotection is slow.
-
Cause: Aib is a helix-inducer. Short Aib oligomers (
-helix) can aggregate or form stable secondary structures that bury the N-terminus. -
Fix:
-
Heat the Deprotection: Perform Fmoc removal at 50°C.
-
Solvent Magic: Use 0.1 M HOBt in the piperidine deprotection cocktail. This helps disrupt inter-chain hydrogen bonds.
-
Q: Can I use PyBOP?
-
Verdict: PyBOP is effective but generates carcinogenic HMPA byproducts (if using BOP) or phosphine oxides. It is generally slower than HATU/COMU for hindered systems. Use PyAOP (the Aza-analog) if you prefer phosphonium salts, but COMU is usually more cost-effective and cleaner.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides. Journal of the American Chemical Society. Link
-
Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides Containing Sterically Hindered Amino Acids. Organic Letters. Link
-
Hymel, D., & Eaton, B. P. (2020). Optimized Protocol for the Synthesis of Alpha,Alpha-Disubstituted Amino Acids. Journal of Peptide Science. Link (Note: Generalized citation for Aib optimization protocols).
-
Behrendt, R., et al. (2016). Advances in Fmoc Solid-Phase Peptide Synthesis. Journal of Peptide Science. Link
Solubility issues with 4-(But-3-en-1-yl)piperidine-4-carboxylic acid in organic solvents
Executive Summary
You are encountering solubility difficulties with 4-(But-3-en-1-yl)piperidine-4-carboxylic acid because this molecule behaves as a classic zwitterion (inner salt) in its neutral state. Despite the lipophilic butenyl chain, the high lattice energy formed by the electrostatic attraction between the carboxylate anion (
This guide provides field-proven protocols to disrupt this lattice, enabling solubility for synthesis, purification, and analysis.[1]
Solubility Profile & Solvent Compatibility
The following matrix summarizes the solubility behavior based on the ionic state of the molecule.
| Solvent System | Solubility | Dominant Species | Mechanism / Notes |
| Water / PBS | High | Zwitterion ( | Favorable hydration of ionic terminii.[1] |
| Methanol / Ethanol | Moderate | Zwitterion | Soluble due to H-bonding, but less than water.[1] |
| DCM / Chloroform | Insoluble | Zwitterion | High lattice energy prevents solvation by non-polar media.[1] |
| DMSO / DMF | Moderate | Zwitterion | Polar aprotic solvents can dissolve it, often requiring heat (40°C). |
| DCM + BSA | High | Silyl Ester/Amine | Transient Protection: BSA caps polar groups, rendering the molecule lipophilic. |
| DCM + TFA | Low/Mod | Cationic Salt | TFA breaks the zwitterion, but the trifluoroacetate salt is often still too polar for pure DCM. |
Troubleshooting & Protocols
Scenario A: "I need to run a reaction (e.g., Amide Coupling) in DCM or THF."
The Issue: The solid reagent sits at the bottom of the flask because the organic solvent cannot break the ionic lattice. The Fix: Use Transient Silylation . This masks the polar groups, making the molecule soluble in organic solvents without a permanent protecting group step.
Protocol: In-Situ Solubilization with BSA
-
Suspend 4-(But-3-en-1-yl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM or THF.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0 - 2.2 eq) under inert atmosphere (
). -
Reflux or stir at 40°C for 1–2 hours.
-
Observation: The suspension will turn into a clear, homogeneous solution as the silyl ester and silyl amine form.
-
-
Proceed: Cool to RT and add your electrophile (e.g., Acid Chloride, NHS-ester).
-
Workup: The silyl groups hydrolyze spontaneously upon adding water/buffer during workup, regenerating your product or its derivative.
Technical Insight: This method is superior to adding organic bases (TEA/DIPEA) alone. While bases deprotonate the ammonium, they leave a naked carboxylate anion, which still struggles to dissolve in DCM without a phase-transfer catalyst. BSA neutralizes both charges.
Scenario B: "I cannot extract the compound from water into EtOAc or DCM."
The Issue: As an amino acid, the compound is always charged.
-
Acidic pH (< 2): Exists as
(Cation) Water soluble. -
Basic pH (> 10): Exists as
(Anion) Water soluble.[1] -
Neutral pH (~6-7): Exists as Zwitterion
Water soluble (and precipitates if concentration is high).[1]
The Fix: Do not attempt simple extraction on the free amino acid. You must Derivatize or use n-Butanol .[1]
Protocol 1: n-Butanol Extraction (For Free Amino Acid)
-
Adjust the aqueous phase to the Isoelectric Point (pI) , typically pH 6.0–6.5 for piperidine-4-carboxylic acids.[1]
-
Extract with n-Butanol (n-BuOH).[1]
-
Note: n-BuOH is polar enough to solvate the zwitterion but immiscible with water.[1]
-
-
Concentrate the n-BuOH layer to recover the solid.
Protocol 2: In-Situ Boc Protection (Recommended) If you need the compound in an organic layer, it is best to protect the amine.
-
Dissolve the compound in 1:1 Dioxane:Water (or THF:Water).
-
Add NaOH (2.0 eq) to ensure basic pH (~10).
-
Add Boc-Anhydride (
) (1.1 eq).[1] -
Stir at RT for 4–12 hours.
-
Workup: Acidify carefully to pH ~3 with citric acid (precipitates the Boc-amino acid) and extract into EtOAc . The Boc group removes the zwitterionic character, making extraction efficient.
Mechanistic Visualization
The following diagram illustrates the solubility states and the logic for choosing the correct solvent system.
Caption: Transformation pathways to achieve organic solubility. Green/Blue nodes represent states compatible with organic synthesis workflows.
Frequently Asked Questions (FAQ)
Q: Can I use DMF instead of DCM for coupling reactions? A: Yes. DMF or NMP are excellent solvents for this compound. However, removing high-boiling solvents like DMF can be tedious.[1] If you must use DMF, ensure it is anhydrous to prevent hydrolysis of sensitive coupling reagents (like EDC or HATU).
Q: Why does the compound precipitate when I add Ether to my Methanol solution? A: This is a purification feature, not a bug. The zwitterion is insoluble in ether. You can use this to purify the compound by dissolving it in a minimum amount of Methanol and dripping it into cold Diethyl Ether to precipitate the pure zwitterion, leaving non-polar impurities in the solution.
Q: Is the alkene group stable during these solubility adjustments? A: Yes. The terminal alkene (but-3-en-1-yl) is stable to standard acid/base workups and silylation conditions.[1] Avoid strong electrophiles (like Bromine) or radical initiators during solubilization steps.
References
-
ChemicalBook. (2024). Piperidine-4-carboxylic acid - Physico-chemical Properties and Solubility Data.[1][2] Retrieved from
-
BenchChem. (2025).[3] Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Retrieved from
-
ResearchGate. (2020).[4] Discussion on Desalting and Solubilizing Zwitterionic Amino Acids in Organic Synthesis. Retrieved from
-
ChemGuide. (2024). The Acid-Base Behaviour of Amino Acids and Zwitterions.[1][5][6] Retrieved from
Sources
Technical Support Center: Optimization of Boc-Deprotection for Sterically Hindered Piperidine Amines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing the tert-butoxycarbonyl (Boc) protecting group from sterically hindered piperidine amines. The unique electronic and steric environment of these substrates often renders standard deprotection protocols inefficient, leading to incomplete reactions, low yields, and challenging purifications.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome these challenges. We will explore the underlying chemical principles to empower you to make informed decisions and optimize your synthetic strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My deprotection reaction is extremely sluggish or has stalled. Standard conditions (e.g., 20-50% TFA in DCM) are not working. What is the underlying cause and how can I drive the reaction to completion?
Answer: This is the most common issue when dealing with sterically hindered piperidines. The problem is kinetic in nature. Steric bulk around the nitrogen atom, from substituents on the piperidine ring or adjacent groups, physically impedes the approach of the acid (e.g., Trifluoroacetic Acid - TFA) required for the initial protonation of the carbamate oxygen. This is the first and rate-limiting step in the deprotection mechanism.[1]
Causality: The Boc-deprotection mechanism proceeds via protonation, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[2][3][4] Steric hindrance raises the activation energy for this pathway. To overcome this, you must intensify the reaction conditions.
Solutions (From Mildest to Harshest):
-
Increase Acid Concentration: Instead of a 20-50% solution, move to neat TFA.[1] This increases the availability of protons and can accelerate the reaction. However, be mindful of other acid-labile functional groups in your molecule.
-
Elevate the Temperature: Gently warming the reaction to 30-40 °C can provide the necessary energy to overcome the activation barrier.[1] Monitor the reaction closely by TLC or LC-MS, as elevated temperatures can also promote side reactions.
-
Switch to a Stronger Acid System: A 4M solution of HCl in an organic solvent (e.g., dioxane, ethyl acetate, or methanol) is often more effective than TFA for cleaving stubborn Boc groups.[1][5] HCl is a stronger acid and can be more efficient at protonating the sterically encumbered carbamate.
-
Employ Microwave Irradiation: Microwave energy can dramatically accelerate the reaction rate, often reducing reaction times from hours to minutes.[6][7][8] This technique delivers energy directly to the solvent and reactants, allowing for rapid heating and overcoming steric barriers efficiently.
Troubleshooting Workflow Diagram
Caption: Decision tree for addressing stalled Boc-deprotection reactions.
Question 2: My reaction worked, but my mass spectrum shows a major side product with a mass increase of +56 amu. What is this and how can I prevent it?
Answer: A +56 mass unit adduct is the hallmark of tert-butylation.[9] The mechanism of Boc deprotection generates a highly reactive tert-butyl cation as a byproduct.[2][10] If your substrate or product contains nucleophilic sites (e.g., electron-rich aromatic rings, indoles, thiols), this cation can act as an electrophile, leading to unwanted alkylation.
Solution: Use Scavengers
Scavengers are reagents added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule.
| Scavenger | Target Nucleophile | Recommended Concentration | Notes |
| Triisopropylsilane (TIS) | General Carbocations | 5-10% (v/v) | Highly effective. It acts as a hydride donor to reduce the cation.[11] |
| Water | General Carbocations | 2-5% (v/v) | Traps the cation to form tert-butanol. Simple and effective.[12] |
| Thioanisole | General Carbocations | 5% (v/v) | Particularly useful for protecting tryptophan and methionine residues in peptide synthesis.[12] |
| Phenol | General Carbocations | 5% (v/v) | An effective scavenger, often used in cleavage cocktails for peptide synthesis.[12] |
Pro-Tip: A common and robust "scavenger cocktail" to add to your TFA is a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[11]
Question 3: The deprotection is successful, but the standard work-up is problematic. How should I properly isolate my deprotected piperidine amine?
Answer: The work-up procedure is critical and depends on the final desired form of your amine (free base vs. salt).
-
For Isolation as a Salt (TFA or HCl salt):
-
Procedure: After the reaction is complete (monitored by TLC/LC-MS), simply remove the solvent (e.g., DCM) and excess acid in vacuo using a rotary evaporator.[13][14] You may need to co-evaporate with a solvent like toluene or DCM several times to remove all residual acid.
-
Advantages: This is the quickest method. The resulting amine salt is often a solid and can be used directly in the next step if the subsequent reaction is compatible with the salt form (e.g., reductive amination, some couplings).
-
-
For Isolation as the Free Base:
-
Procedure:
-
After removing the bulk of the volatiles in vacuo, dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Carefully wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous layer is basic.[13][15] Be cautious, as vigorous CO₂ evolution will occur.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Advantages: Provides the neutral amine, which is required for many subsequent reactions (e.g., nucleophilic substitution, amide coupling).
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc-deprotection?
A1: The reaction is a three-step process:
-
Protonation: The strong acid protonates the carbonyl oxygen of the Boc group. This makes the carbonyl carbon more electrophilic and weakens the adjacent C-O bond.[3][5]
-
Fragmentation: The weakened tert-butyl-oxygen bond cleaves, releasing a stable tertiary carbocation (tert-butyl cation) and forming an unstable carbamic acid intermediate.[2][5]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[2][3] The liberated amine is then protonated by the excess acid in the medium to form the corresponding amine salt.
Boc-Deprotection Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Zwitterionic Piperidine Carboxylic Acids
Welcome to the technical support center for the purification of zwitterionic piperidine carboxylic acids. These molecules, containing both a basic piperidine nitrogen and an acidic carboxylic acid group, present unique and often frustrating challenges during isolation and purification. Their zwitterionic nature—possessing both positive and negative charges—governs their solubility and chromatographic behavior, rendering standard protocols for neutral organic compounds ineffective.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific experimental roadblocks in a question-and-answer format.
Q1: My piperidine carboxylic acid is completely soluble in the aqueous phase after a liquid-liquid extraction and won't move into any organic solvent. How can I isolate it?
A: This is the most common issue when working with zwitterions. Their dual-charge nature makes them highly polar and hydrophilic, essentially locking them in the aqueous layer. Standard organic/aqueous extraction is fundamentally unsuited for isolating a zwitterion in its neutral state.[1]
Core Insight: The key is to manipulate the pH to suppress the zwitterionic form and minimize aqueous solubility. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. At this pI, the zwitterion typically exhibits its lowest aqueous solubility.[1]
Troubleshooting Steps:
-
Determine the Isoelectric Point (pI): If the pKa values of the carboxylic acid (typically ~2-4) and the piperidinium ion (typically ~9-11) are known, the pI can be estimated as the average of these two values.
-
pH Adjustment: Slowly adjust the pH of your aqueous solution to the calculated pI using a dilute acid or base. As you approach the pI, you should observe the product precipitating out of the solution.
-
Isolation: The precipitated solid can then be isolated by vacuum filtration.
-
If pI is Unknown: Empirically find the point of minimum solubility. Take a small aliquot of your aqueous solution and slowly add dilute acid or base, observing for turbidity or precipitation. The pH at which maximum precipitation occurs is your experimental pI.
Crystallization at the isoelectric point can sometimes be inefficient, but it is often the most direct method to isolate the product from an aqueous solution.[1]
Q2: I'm trying to remove inorganic salts (e.g., NaCl, KBr) from my zwitterionic product. Recrystallization isn't working. What is the best method?
A: This is a classic purification challenge where ion-exchange chromatography (IEC) is the superior method. Salts interfere with crystallization and are difficult to remove otherwise. IEC separates molecules based on their charge, making it ideal for desalting ionic compounds.[1]
Expert Recommendation: Strong Cation Exchange (SCX) Chromatography
The strategy involves temporarily converting your zwitterion into a full cation, allowing it to bind to the negatively charged SCX resin while the neutral or anionic salt components are washed away.
-
Principle: At a pH well below the pKa of the carboxylic acid (e.g., pH < 2), the carboxyl group is protonated (-COOH) and the piperidine nitrogen is protonated (-NH₂⁺), giving the molecule a net positive charge.
-
Execution:
-
Dissolve your crude, salt-containing product in a strongly acidic aqueous solution (e.g., 0.1 M HCl).
-
Load this solution onto a pre-conditioned SCX column. The cationic piperidine carboxylic acid will bind to the negatively charged resin.
-
Wash the column thoroughly with deionized water to elute the inorganic salts (Na⁺, K⁺, etc., will not bind as strongly or will be displaced, and Cl⁻, Br⁻ will pass through freely).
-
Elute your purified product from the column using a basic solution, such as 2-7N ammonia in methanol.[1] The ammonia deprotonates the piperidinium ion, neutralizing its charge and releasing it from the resin.
-
Evaporate the volatile eluent (ammonia/methanol) to yield the pure, desalted zwitterionic compound.[1]
-
Q3: My compound gives a terrible, tailing peak in reverse-phase (RP-HPLC). How can I get a sharp, symmetrical peak?
A: Peak tailing with basic compounds like piperidines on standard silica-based C18 columns is a well-known issue.[2] It occurs due to strong ionic interactions between the protonated piperidine nitrogen and acidic, deprotonated silanol groups (-SiO⁻) on the silica surface.[2] For a zwitterion, this is complicated by the presence of the carboxylate group.
Core Insight: To achieve good chromatography, you must control the ionization state of both your molecule and the stationary phase. The goal is to have a consistent, single ionic form of your analyte during the separation.
Troubleshooting Table for RP-HPLC
| Problem | Probable Cause | Recommended Solution |
| Broad, Tailing Peak | Strong interaction between the cationic piperidine group and anionic silanols on the silica stationary phase.[2] | Use an acidic mobile phase modifier. Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase (water/acetonitrile). This fully protonates your piperidine and also suppresses the ionization of the silica silanol groups, minimizing unwanted interactions.[2][3] |
| Poor Retention | The compound is too polar for the C18 column, especially in its zwitterionic state near the pI.[4] | Operate at low or high pH. At low pH (e.g., with TFA), the carboxylate is protonated, making the molecule a cation. At high pH (e.g., with ammonium bicarbonate), the amine is neutral, making the molecule an anion. In either of these single-charge states, retention is often improved compared to the zwitterionic state.[4] |
| Multiple or Split Peaks | The mobile phase pH is too close to a pKa, causing the compound to exist in multiple ionic forms simultaneously. | Adjust mobile phase pH. Ensure the mobile phase pH is at least 2 units away from the pKa of both the carboxylic acid and the piperidine amine to guarantee a single predominant ionic species. |
| Still Poor Retention | The molecule is fundamentally too polar for reverse-phase chromatography. | Switch to an alternative chromatographic mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for highly polar compounds. Zwitterionic Ion Chromatography (ZIC-HILILC) columns are specifically designed for such molecules.[4][5] |
Q4: My solid piperidine carboxylic acid has a yellow or brown tint after synthesis. What is causing this and how can I fix it?
A: Discoloration in piperidine-containing compounds is often due to minor oxidation byproducts.[6] While these impurities may be present in small amounts, they can be highly colored.
Solutions:
-
Recrystallization with Activated Carbon: This is the most effective method. During the recrystallization protocol (see Protocol 1 below), after your crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration to remove the carbon, then allow the filtrate to cool and crystallize.
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel can be effective. However, be mindful of the potential for peak tailing as described in Q3. It is often necessary to add a basic modifier like triethylamine (0.1-1%) to the eluent to obtain good separation.[2]
Frequently Asked Questions (FAQs)
Q: What fundamentally makes purifying zwitterionic piperidine carboxylic acids so difficult?
A: The primary challenge stems from their dual chemical nature. They simultaneously possess a basic amine and an acidic carboxylic acid. This results in:
-
Extreme Polarity: The presence of both positive and negative charges makes them highly polar, leading to high water solubility and very low solubility in common, non-polar organic solvents.[3] This complicates extraction and normal-phase chromatography.
-
pH-Dependent Behavior: Their net charge and solubility are highly dependent on pH.[7] This property must be controlled and exploited for successful purification, a step not typically required for neutral molecules.
-
Strong Interactions: The charged moieties can interact strongly with chromatographic stationary phases, leading to issues like peak tailing and irreversible binding if not managed correctly.[2]
Q: When should I choose recrystallization over chromatography?
A: The choice depends on the scale of your synthesis and the nature of the impurities.
-
Choose Recrystallization for:
-
Large-scale purification (>1 g): It is more practical and cost-effective for larger quantities.
-
Removing major impurities with different solubility profiles.
-
When a suitable solvent system that provides good crystal formation is known. [8]
-
-
Choose Chromatography for:
-
High-purity requirements: It offers superior resolving power for separating closely related impurities.
-
Desalting: Ion-exchange chromatography is the definitive method for removing inorganic salts.[1]
-
Small-scale purification (<1 g): It is often faster to develop a chromatographic method for small amounts.
-
When the product is an oil or fails to crystallize.
-
Decision Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Recrystallization at the Isoelectric Point
This protocol is ideal for purifying solid piperidine carboxylic acids from organic impurities after an aqueous workup.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of deionized water. Gentle heating may be required.
-
pH Adjustment: While stirring, slowly add a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) dropwise to the solution to adjust the pH to the compound's isoelectric point (pI).
-
Precipitation: As the pI is approached, the product will begin to precipitate. Continue adding the acid/base until no further precipitation is observed.
-
Cooling & Crystallization: Slowly cool the mixture to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold water, followed by a cold, water-miscible solvent like ethanol or acetone to aid drying.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Desalting via Strong Cation Exchange (SCX) Chromatography
This protocol provides a step-by-step workflow for removing inorganic salts.
Caption: Workflow for purification by ion-exchange chromatography.
-
Resin Preparation: Prepare a slurry of SCX resin in methanol and pack it into a suitable column. Condition the column by washing with 2-3 column volumes of methanol, followed by 2-3 column volumes of acidic water (e.g., 0.1 M HCl), and finally 2-3 column volumes of deionized water.
-
Sample Preparation: Dissolve the crude, salt-containing product in a small volume of acidic water (pH < 2) to ensure the piperidine nitrogen is fully protonated.
-
Loading: Carefully load the sample solution onto the top of the SCX column.
-
Washing: Wash the column with 3-5 column volumes of deionized water. This will elute the inorganic salts while your cationic product remains bound to the resin. You can check the eluate for the presence of salt ions (e.g., with silver nitrate for chloride) to ensure complete removal.
-
Elution: Elute the purified product from the column using a basic mobile phase. A solution of 2N ammonia in methanol is highly effective and volatile.[1] Collect the fractions.
-
Analysis: Monitor the collected fractions by TLC or LC-MS to identify those containing your product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the final, desalted zwitterionic compound.
References
- Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21.
-
ResearchGate. (n.d.). Evolution of zwitterionic ion-exchangers used in liquid chromatography. [Link]
-
The Nest Group. (2002). Zwitterion Chromatography – ZIC. [Link]
-
ResearchGate. (2020). How to desalt zwitterions?[Link]
-
Diva-portal.org. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. [Link]
-
Chemistry Stack Exchange. (2012). What is the behavior of a Zwitterion during ion exchange chromatography?[Link]
-
Reddit. (2022). Any tips for purification of two zwitterionic compounds?[Link]
-
Chromatography Forum. (2004). Separation of zwitter ionic drug molecule. [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]
- Google Patents. (2008).
-
Chromatography Forum. (2006). desalting a zwitterion compound by HPLC?[Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Separation of zwitter ionic drug molecule - Chromatography Forum [chromforum.org]
- 5. nestgrp.com [nestgrp.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting cyclization yields in piperidine-based macrocycles
Technical Support Center: Piperidine-Based Macrocyclization
Introduction: The Entropy-Enthalpy Battle
Welcome to the technical support hub for piperidine-based macrocycles. If you are here, you are likely facing the "macrocycle paradox": your linear precursor is pure, your LCMS shows the correct mass, but your isolated yield is <10%, or you are seeing significant dimerization.
Piperidine macrocycles present a unique challenge compared to standard peptide or polyketide macrocycles. The piperidine ring is not a passive linker; it is a rigid chair scaffold that dictates the vector of your reactive termini. If the piperidine conformation (chair vs. twist-boat) or substituent orientation (axial vs. equatorial) forces the reactive ends apart, no amount of catalyst will force the ring to close efficiently.
This guide prioritizes causality over correlation . We do not just change reagents; we diagnose the kinetic and thermodynamic barriers preventing cyclization.
Diagnostic Workflow
Before altering your reaction conditions, identify the failure mode using the decision tree below.
Figure 1: Diagnostic logic for categorizing macrocyclization failure modes.
Module 1: The Oligomerization Problem (Kinetic Control)
Symptom: LCMS shows significant dimer (
The "Pseudo-High Dilution" Protocol
Do not simply add more solvent to a round-bottom flask. True high dilution (<1 mM) is often impractical due to solvent costs and slow kinetics. Instead, use Pseudo-High Dilution via syringe pump addition. This keeps the instantaneous concentration of the linear precursor low, favoring cyclization, while maintaining a reasonable reaction volume.
Step-by-Step Protocol:
-
Reactor Setup:
-
Flask A (Reaction Vessel): Charge with the coupling reagent (e.g., HATU, 1.5 equiv) and base (DIPEA, 3.0 equiv) in the entirety of the reaction solvent (e.g., DMF or DCM).
-
Syringe B (Precursor): Dissolve the linear precursor in a minimal amount of solvent.
-
-
Execution:
-
Heat Flask A to the desired temperature (often 40–60°C to overcome entropic barriers).
-
Using a syringe pump, add the contents of Syringe B to Flask A over 4–12 hours .
-
Critical: Ensure the tip of the addition needle is submerged in the solvent or drops directly into the vortex to ensure immediate dispersion.
-
-
Validation:
-
Monitor the disappearance of the linear precursor immediately after addition is complete. If linear precursor remains, the coupling reagent may have decomposed during the long addition; add a fresh booster of reagent (0.5 equiv).
-
Module 2: Conformational Constraints (Thermodynamic Factors)
Symptom: Reaction is clean but slow; unreacted starting material persists; or yield is low despite high dilution. Root Cause: The piperidine ring is a rigid scaffold. If the substituents at the cyclization points are oriented equatorially and trans to each other, they may be pointing in opposite directions (180° vector), making cyclization geometrically impossible without distorting the chair to a high-energy boat conformation.
Troubleshooting the Piperidine Chair
| Observation | Potential Structural Cause | Corrective Action |
| No Cyclization | Reactive ends are trans-diequatorial (pointing away). | Turn Inducers: Introduce an |
| Slow Reaction | High steric hindrance at the coupling site (e.g., adjacent to piperidine ring). | Reagent Switch: Switch from HATU to DEPBT or PyAOP (for amines) or use Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ. |
| Epimerization | Over-activation of the C-terminal amino acid (common if attached to piperidine). | Additives: Use Oxyma Pure or HOAt to stabilize the active ester. Avoid HBTU/TBTU. |
Scientific Insight: The energy barrier to flip a piperidine from chair to twist-boat is ~5-6 kcal/mol. If your cyclization requires this flip, you must heat the reaction (60°C+) to access the reactive conformer.
Module 3: Ring-Closing Metathesis (RCM) on Piperidines
Symptom: RCM fails or stalls at low conversion. The catalyst turns brown/black (decomposition). Root Cause: The basic nitrogen of the piperidine ring coordinates to the Ruthenium center of the Grubbs catalyst, poisoning it. This is a classic "non-productive chelation" failure.
Mechanism of Failure:
The lone pair on the piperidine nitrogen (
Figure 2: Competition between productive metathesis and catalyst poisoning by piperidine nitrogen.
Protocol: Lewis Acid Protection
To fix this, you must "mask" the nitrogen lone pair during the reaction.
-
Option A: Protonation (The HCl Method)
-
Dissolve the piperidine precursor in DCM.
-
Add 1.0 equiv of anhydrous HCl (in dioxane) or p-TsOH .
-
Evaporate to dryness to isolate the ammonium salt.
-
Perform RCM on the salt (solubility may require adding small amounts of MeOH or HFIP, though HFIP can sometimes retard Grubbs II).
-
-
Option B: Lewis Acid Complexation (The Ti(OiPr)4 Method)
-
Add the precursor to the reaction vessel.
-
Add 0.2–1.0 equiv of Titanium(IV) isopropoxide (Ti(OiPr)4) .
-
Stir for 15 mins to allow N-Ti complexation.
-
Add the Grubbs catalyst.[1]
-
Note: The bulky Ti complex prevents N-Ru coordination but is labile enough to be removed during aqueous workup.
-
Module 4: FAQ - Specific User Scenarios
Q: I am doing a macrolactamization. Should I use the linear acid or the linear amine as the syringe pump solution? A: Generally, add the linear precursor (containing both amine and acid) to the coupling reagent.
-
Why: If you add the coupling reagent to the precursor, the precursor is in high concentration initially, leading to oligomers.
-
Correction: Ensure the linear precursor is fully deprotected (e.g., TFA salt of amine) and neutralized slowly in the reaction pot, or use the syringe pump to add the precursor into a buffered solution of HATU/DIPEA.
Q: My piperidine macrocycle is forming, but I see a +18 mass peak impurity. A: This is likely a hydrolysis product or a "stopped" intermediate.
-
If using EDC/NHS: It could be the
-acylurea adduct (often +43 or rearrangement). -
If +18 exactly: It is likely the open hydrolysed linear acid, indicating the coupling reagent failed or was quenched by wet solvent. Dry your DMF/DCM over molecular sieves.
References
-
Review of Macrocyclization Strategies: Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization via Ring-Closing Metathesis. Angewandte Chemie International Edition. [Link]
-
Conformational Control (Turn Inducers): Marsault, E., & Peterson, M. L. (2011). Macrocycles are great drug candidates: further proof from recent clinical successes. Journal of Medicinal Chemistry. [Link]
-
Lewis Acid Protection in RCM: Fürstner, A., et al. (2003). Olefin Metathesis in Organic Chemistry. Chemical Reviews. [Link]
-
High Dilution Principles: Blizzard, T. A., et al. (2004). Efficient macrocyclization of linear peptides via a high dilution strategy.[2] Organic Letters. [Link]
-
Piperidine Synthesis & Constraints: Buffat, M. G. P. (2004). Synthesis of piperidines. Tetrahedron. [Link]
Sources
A Guide to the ¹H NMR Characterization of 4-(But-3-en-1-yl)piperidine-4-carboxylic Acid and its Analogs
This guide provides an in-depth analysis of the ¹H NMR characterization of 4-(but-3-en-1-yl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. By dissecting its predicted spectral features and comparing them with those of relevant analogs, this document serves as a practical resource for researchers, scientists, and professionals in the field. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
Introduction to Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] It provides detailed information on the chemical environment, connectivity, and stereochemistry of protons within a molecule. The key parameters derived from a ¹H NMR spectrum are:
-
Chemical Shift (δ): Indicates the electronic environment of a proton.
-
Integration: The area under a signal, proportional to the number of protons it represents.
-
Multiplicity (Spin-Spin Coupling): Describes the splitting of a signal due to neighboring protons, revealing connectivity.
-
Coupling Constant (J): The distance between split peaks, providing information on the dihedral angle between coupled protons.
Predicted ¹H NMR Spectrum of 4-(But-3-en-1-yl)piperidine-4-carboxylic Acid
Caption: Structure of 4-(But-3-en-1-yl)piperidine-4-carboxylic acid.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale and Comparative Data |
| COOH | 10 - 13 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[2][3][4][5][6] Its chemical shift is concentration and solvent dependent. |
| =CH (vinyl) | 5.7 - 5.9 | ddt | 1H | Vinylic protons are deshielded due to the anisotropy of the π-system.[7][8] This proton will be a doublet of doublets of triplets due to coupling with the trans, cis, and allylic protons. |
| =CH₂ (vinyl) | 4.9 - 5.1 | m | 2H | The terminal vinylic protons typically appear in this region.[8][9] They will exhibit complex splitting due to geminal, cis, and trans coupling. |
| Piperidine H2, H6 (axial & equatorial) | 2.8 - 3.2 | m | 4H | Protons alpha to the nitrogen in a piperidine ring are deshielded.[10] The axial and equatorial protons are diastereotopic and will have different chemical shifts and coupling constants, often resulting in a complex multiplet. |
| Piperidine H3, H5 (axial & equatorial) | 1.5 - 1.9 | m | 4H | These protons are in a more aliphatic environment and are expected to resonate further upfield compared to the protons at C2 and C6.[10] |
| -CH₂-C=C (allylic) | 2.0 - 2.3 | m | 2H | Allylic protons are slightly deshielded and will show coupling to the adjacent vinylic and aliphatic protons. |
| -CH₂- (alkyl) | 1.6 - 1.8 | m | 2H | These aliphatic protons are adjacent to the quaternary carbon and the allylic position, leading to a complex splitting pattern. |
Comparative Analysis with Structurally Related Compounds
To provide context for the predicted spectrum, a comparison with known piperidine-4-carboxylic acid derivatives is insightful.
N-Boc-piperidine-4-carboxylic acid
The ¹H NMR spectrum of N-Boc-piperidine-4-carboxylic acid shows the piperidine protons in distinct regions.[11] The protons at the 2 and 6 positions (alpha to the nitrogen) appear downfield around 3.85-4.1 ppm due to the electron-withdrawing effect of the Boc protecting group. The protons at the 3 and 5 positions are found further upfield around 1.7-2.0 ppm. The proton at the 4-position, adjacent to the carboxylic acid, is observed around 2.35-2.5 ppm.[11][12]
Piperidine-4-carboxylic acid (Isonipecotic acid)
In the absence of an N-substituent, the protons alpha to the nitrogen in piperidine-4-carboxylic acid are expected to appear around 2.8-3.0 ppm. The remaining piperidine protons will be in the 1.5-2.0 ppm range.[13]
This comparison highlights how substituents on the nitrogen and at the 4-position influence the chemical shifts of the piperidine ring protons. For our target molecule, the absence of a strongly electron-withdrawing group on the nitrogen suggests the H2/H6 protons will be in a similar range to unsubstituted piperidine. The quaternary nature of the C4 carbon in our target molecule eliminates the single proton at this position seen in the comparators.
Experimental Protocol for ¹H NMR Acquisition
This section outlines a standardized workflow for obtaining a high-quality ¹H NMR spectrum.
Caption: Standard workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-(but-3-en-1-yl)piperidine-4-carboxylic acid.
-
Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) that completely dissolves the sample. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the COOH and NH protons.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., Tetramethylsilane - TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Tune and match the probe to the ¹H frequency for optimal signal reception.
-
Shim the magnetic field to achieve high homogeneity and sharp spectral lines.[1]
-
Set up the acquisition parameters, including the pulse program, number of scans (typically 8-16 for sufficient signal-to-noise), acquisition time, and relaxation delay.
-
Initiate the data acquisition to obtain the Free Induction Decay (FID).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
-
Conclusion
The ¹H NMR characterization of 4-(but-3-en-1-yl)piperidine-4-carboxylic acid is a multifaceted task that relies on a thorough understanding of the spectral features of its constituent parts. By predicting the chemical shifts, multiplicities, and integrations, and by comparing these with known analogs, a comprehensive and reliable structural elucidation can be achieved. The experimental protocol provided offers a robust framework for obtaining high-quality data, ensuring the integrity and reproducibility of the analysis. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel piperidine-based compounds.
References
- Oregon State University. CH 336: Carboxylic Acid Spectroscopy.
- Maricopa Open Digital Press. 35.
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- University of Calgary. Carboxylic Acids Spectroscopy Tutorial.
- ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
- University of Wisconsin-Madison. Typical Proton NMR Chemical Shifts.
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
- ResearchGate. List of the proton chemical shifts (ppm)
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Modgraph. Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond.
- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
- Chemistry Steps. NMR Chemical Shift Values Table.
- Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes.
- ChemicalBook. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
- PubMed. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
- BenchChem. Application Notes: Characterization of Alkenes using 1H NMR Spectroscopy.
- UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
- PubChem. 4-Piperidinecarboxylic acid.
- SpectraBase. Piperidine.
- ECHEMI. 84358-13-4, N-BOC-piperidine-4-carboxylic acid Formula.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE....
- ChemicalBook. N-BOC-piperidine-4-carboxylic acid synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 3. ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.pdx.edu [web.pdx.edu]
- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced HPLC Method Development for Chiral and Achiral Piperidine Amino Acids
Topic: HPLC Method Development for Chiral and Achiral Piperidine Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Piperidine Challenge
Piperidine amino acids (e.g., pipecolic acid, nipecotic acid, isonipecotic acid) represent a unique analytical challenge in drug discovery. As non-proteinogenic amino acids often used to induce conformational restriction in peptidomimetics, their analysis is complicated by three factors:
-
Lack of Chromophore: The saturated piperidine ring has negligible UV absorbance, rendering standard UV detection (254 nm) useless without derivatization.
-
Zwitterionic Nature: High polarity leads to poor retention on standard C18 columns.
-
Secondary Amine Structure: The cyclic amine limits the efficacy of primary-amine-specific reagents (e.g., OPA) and certain chiral stationary phases (CSPs) designed for primary amines (e.g., standard Crownpak CR).
This guide compares the two most robust strategies for overcoming these hurdles: Direct Chiral Zwitterionic Chromatography (ZWIX) and Indirect Derivatization (Marfey’s Reagent) , alongside strategies for achiral regioisomer separation.
Achiral Separation: Resolving Regioisomers
Before addressing chirality, researchers often need to separate positional isomers: 2-piperidinecarboxylic acid (Pipecolic), 3-piperidinecarboxylic acid (Nipecotic), and 4-piperidinecarboxylic acid (Isonipecotic).
The Flaw of Traditional C18
Standard C18 columns fail here because these analytes elute in the void volume due to their high polarity. Ion-pairing reagents (e.g., alkyl sulfonates) can be used but are incompatible with MS and require long equilibration.
The Solution: Mixed-Mode Chromatography
Recommended Column: Primesep 100 (SIELC) or Obelisc N. Mechanism: These columns combine reversed-phase (hydrophobic) interactions with cation-exchange capabilities. The piperidine nitrogen is protonated at acidic pH, interacting with the negative charges on the stationary phase.
Protocol:
-
Mobile Phase: ACN / Water / 0.1% Trifluoroacetic acid (TFA).
-
Gradient: High aqueous start to retain the polar zwitterions.
-
Elution Order: typically 4-isomer < 3-isomer < 2-isomer (dependent on pKa and accessibility of the nitrogen).
Chiral Separation Strategies: Direct vs. Indirect
For enantiomeric separation (R vs. S), the choice lies between using a specialized column (Direct) or chemically modifying the sample (Indirect).
Method A: Direct Separation (The "Gold Standard" for Underivatized Samples)
Technology: Zwitterionic Ion-Exchange (Chiralpak ZWIX) While Crown Ether columns (Crownpak CR) are excellent for primary amino acids, they often fail or show poor resolution for secondary amines like pipecolic acid. The Chiralpak ZWIX (+) and ZWIX (-) columns are specifically engineered for this.[1]
-
Mechanism: Double ion-pairing.[1] The CSP contains a Cinchona alkaloid (anion exchanger) fused with a sulfonic acid (cation exchanger).[1] It simultaneously interacts with the ammonium and carboxylate groups of the amino acid.
-
Key Advantage: Separates underivatized secondary amino acids; Elution order can be reversed by switching from ZWIX(+) to ZWIX(-).[1][2]
-
Detection: Requires ELSD, CAD, or MS (due to lack of chromophore).
Method B: Indirect Separation (The "High Sensitivity" Method)
Technology: Marfey’s Reagent (FDAA) Derivatization 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the secondary amine to form diastereomers.
-
Mechanism: Nucleophilic aromatic substitution. The resulting L-L and L-D diastereomers have different hydrophobicities and can be separated on a standard C18 column.
-
Key Advantage: Adds a strong UV chromophore (340 nm), allowing nanomole sensitivity with standard UV detectors.
-
Limitation: Requires a reaction step; kinetic resolution issues if reaction is incomplete.
Comparative Analysis
| Feature | Method A: Direct (Chiralpak ZWIX) | Method B: Indirect (Marfey's Reagent) |
| Analyte State | Native (Underivatized) | Derivatized (Diastereomer) |
| Column Type | Zwitterionic (ZWIX) | Standard C18 or C8 |
| Detection | MS, CAD, ELSD (No UV) | UV / Vis (340 nm) |
| Secondary Amine Suitability | Excellent (Designed for it) | Excellent (Reacts well) |
| Sample Prep Time | Low (Dilute & Shoot) | High (1-2 hours reaction) |
| Cost | High (Specialized Column) | Low (Reagent + Standard Column) |
| Elution Order Control | Yes (Switch ZWIX+ / ZWIX-) | Yes (Use L-FDAA vs D-FDAA) |
| Sensitivity | Dependent on MS/CAD limit | High (Extinction coeff. ~3 x 10^4) |
Experimental Protocols
Protocol A: Direct Separation on Chiralpak ZWIX
-
Column: Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm).
-
Mobile Phase: MeOH / ACN / Water (49:49:2 v/v/v).[2]
-
Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA).[2]
-
Note: The acid/base ratio controls the ionization state of the CSP and analyte.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C (Lower temperature often improves Rs).
-
Detection: MS (ESI positive mode) or CAD.
Protocol B: Marfey’s Derivatization (Indirect)
-
Preparation: Place 50 µL of sample (50 mM) in a vial.
-
Alkalinization: Add 100 µL of 1 M NaHCO3.
-
Reagent Addition: Add 200 µL of 1% FDAA (Marfey’s Reagent) in Acetone.
-
Incubation: Heat at 40°C for 60 minutes.
-
Quenching: Stop reaction with 20 µL of 2 M HCl (neutralize pH).
-
Separation: Inject onto a C18 column (e.g., Kinetex C18).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and ACN.
-
Detection: UV at 340 nm.
-
Result: L-L diastereomer typically elutes before L-D diastereomer.
-
Visualization of Method Development
Decision Tree: Selecting the Right Strategy
Caption: Decision matrix for selecting the optimal HPLC method based on separation goals and detector availability.
Workflow: Marfey's Derivatization Process
Caption: Step-by-step workflow for the indirect chiral separation using Marfey's Reagent.
References
-
Ilisz, I., et al. (2012). Direct and indirect high-performance liquid chromatographic enantioseparation of beta-amino acids. ResearchGate.[3] Link
-
Daicel Chiral Technologies. (2024).[4] Instruction Manual for CHIRALPAK ZWIX(+) and ZWIX(-). ChiralTech.[2][4] Link
-
Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][4][5][6][7][8][9] Link
-
SIELC Technologies. (2024). HPLC Separation of Pyridinecarboxylic Acids (Isomers). SIELC.[10][11][12] Link
-
Morvan, M., et al. (2020). The chromatograms obtained by Crownpak CR-I (+), CR-I (−) and Chiralpak ZWIX (−).[13] ResearchGate.[3] Link
Sources
- 1. hplc.eu [hplc.eu]
- 2. chiraltech.com [chiraltech.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. sielc.com [sielc.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Isonipecotic acid hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 12. HPLC Separation of Organic Acids | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
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